![molecular formula C14H12ClNO5S2 B2830714 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide CAS No. 2320857-61-0](/img/structure/B2830714.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
BF-5m is a sulfonamide derivative that was first synthesized in 2011 by a group of researchers led by Professor Masakatsu Shibasaki at the University of Tokyo. Since then, BF-5m has been the subject of numerous scientific studies due to its potential therapeutic applications in a variety of diseases.
Mechanism of Action
The mechanism of action of BF-5m is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression, and their inhibition has been shown to have therapeutic effects in a variety of diseases.
Biochemical and Physiological Effects:
BF-5m has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. In animal models, BF-5m has been shown to reduce tumor growth, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of BF-5m for lab experiments is its potent activity against various diseases, making it a promising candidate for drug development. However, one limitation of BF-5m is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on BF-5m. One area of research is to further elucidate its mechanism of action, which could lead to the development of more potent and selective HDAC inhibitors. Another area of research is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, research could focus on improving the solubility of BF-5m, which could make it more suitable for use in drug development.
In conclusion, BF-5m is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications in a variety of diseases. Its potent activity against various diseases makes it a promising candidate for drug development, and future research could further elucidate its mechanism of action and explore its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of BF-5m involves the reaction of 2,2'-bifuran-5-ylmethanol with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base. The resulting product is then treated with N-hydroxyethyl-N-methylamine to yield BF-5m.
Scientific Research Applications
BF-5m has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BF-5m has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that BF-5m can reduce the production of inflammatory cytokines, which are implicated in a variety of inflammatory diseases. In neurodegenerative disorder research, BF-5m has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
5-chloro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S2/c15-13-5-6-14(22-13)23(18,19)16-8-9(17)10-3-4-12(21-10)11-2-1-7-20-11/h1-7,9,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDOBLHVCOUFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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